Enzymatic Potency Comparison: Alk5-IN-31 vs. SB-431542 and Galunisertib
Alk5-IN-31 demonstrates enzymatic inhibition of ALK5 with an IC50 value of ≤10 nM . In comparison, the widely used early-generation inhibitor SB-431542 exhibits an ALK5 IC50 of 94 nM in cell-free assays [1], representing an approximately 9.4-fold lower potency (at the ≤10 nM threshold). The clinical-stage inhibitor galunisertib (LY2157299) exhibits an ALK5 IC50 of 56 nM [2], representing approximately 5.6-fold lower potency. This quantitative potency differential supports the use of Alk5-IN-31 in experimental systems where achieving maximal ALK5 inhibition at lower compound concentrations is required, which may mitigate concentration-dependent off-target effects.
| Evidence Dimension | ALK5 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | SB-431542: 94 nM; Galunisertib: 56 nM |
| Quantified Difference | ≥9.4-fold more potent than SB-431542; ≥5.6-fold more potent than galunisertib |
| Conditions | Cell-free kinase assay; specific assay protocol details not fully disclosed for Alk5-IN-31 |
Why This Matters
Higher potency enables effective target engagement at lower compound concentrations, potentially reducing off-target liabilities and formulation challenges.
- [1] Inman GJ, et al. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Mol Pharmacol. 2002;62(1):65-74. View Source
- [2] Herbertz S, et al. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Des Devel Ther. 2015;9:4479-4499. View Source
